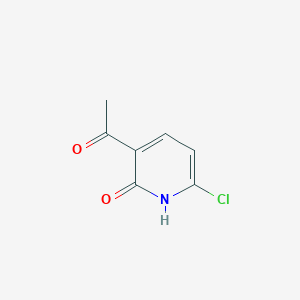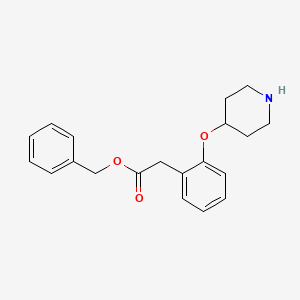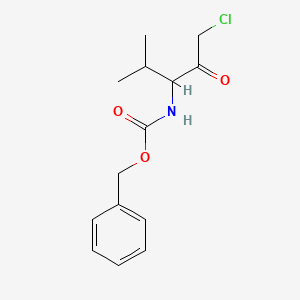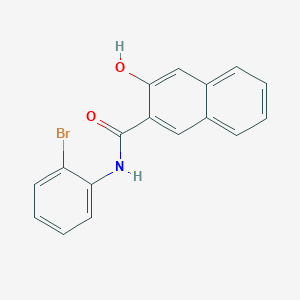![molecular formula C12H13NO3 B15360111 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is a multifunctionalized isoindole-1,3-dione derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as isoindole-1,3-dione and a suitable alkylating agent.
Alkylation: : The alkylating agent is used to introduce the 3-hydroxy-2-methylpropyl group to the isoindole-1,3-dione core. This step often requires the use of a strong base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the isoindole-1,3-dione.
Purification: : The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: : The compound can be reduced to remove the carbonyl groups, leading to the formation of a hydrocarbon derivative.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like halides (e.g., sodium iodide) and esters (e.g., acyl chlorides) are employed in substitution reactions.
Major Products Formed
Oxidation: : Ketones or aldehydes are the major products.
Reduction: : Hydrocarbon derivatives are formed.
Substitution: : Halides or esters are the primary products.
科学研究应用
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione has various applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group and the isoindole-1,3-dione core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity.
相似化合物的比较
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is unique due to its specific structural features. Similar compounds include:
Isoindoline-1,3-dione derivatives: : These compounds share the isoindoline-1,3-dione core but may have different substituents.
Multifunctionalized isoindoles: : These compounds have additional functional groups that can alter their reactivity and applications.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 |
InChI 键 |
DVEGUJIAVRCLNH-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CN1C(=O)C2=CC=CC=C2C1=O)CO |
规范 SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)
![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)

![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

![4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine](/img/structure/B15360100.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)
![Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)
